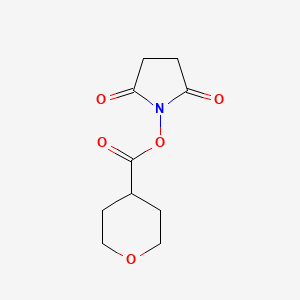

Tétrahydro-2H-pyran-4-carboxylate de 2,5-dioxopyrrolidin-1-yle

Vue d'ensemble

Description

“2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate” is a special chemical compound . It is a solid substance and is used for research purposes.

Molecular Structure Analysis

The molecular formula of this compound is C10H13NO5 . The InChI code is 1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 . For a detailed molecular structure, it would be best to refer to a specialized chemical structure database.Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 227.22 g/mol . It should be stored in a refrigerator .Applications De Recherche Scientifique

Applications anticonvulsivantes

Ce composé a été étudié pour son potentiel en tant qu'anticonvulsivant. Les chercheurs ont synthétisé une série de dérivés hybrides de pyrrolidine-2,5-dione présentant de puissantes propriétés anticonvulsivantes. Ces composés ont démontré une activité à large spectre dans des modèles de crises convulsives chez l'animal, tels que le test d'électrochoc maximal (MES) et le modèle de crise psychomotrice à 6 Hz . Un composé particulier, appelé composé 30, a montré un profil de sécurité prometteur et est considéré comme un candidat pour un développement préclinique plus approfondi .

Activité antinociceptive

Les dérivés des composés 2,5-dioxopyrrolidin-1-yle ont également été évalués pour leur activité antinociceptive, qui est la capacité de bloquer la détection d'un stimulus douloureux ou nocif par les neurones sensoriels. Le composé 30, par exemple, s'est avéré efficace dans divers modèles de douleur, y compris le test de la formaline pour la douleur tonique et le modèle de douleur neuropathique induite par l'oxaliplatine chez la souris .

Mécanisme d'action

Des études suggèrent que les effets anticonvulsivants et antinociceptifs de ces composés peuvent impliquer l'inhibition des courants calciques médiés par les canaux Cav 1.2 (de type L). Ce mécanisme d'action est significatif car il fournit une cible potentielle pour le développement de nouveaux agents thérapeutiques .

Stabilité métabolique et hépatotoxicité

Un aspect important du développement de médicaments est de garantir la stabilité métabolique et de minimiser l'hépatotoxicité. Le composé 30 a montré une grande stabilité métabolique sur les microsomes hépatiques humains et une hépatotoxicité négligeable, ce qui sont des propriétés souhaitables pour un candidat médicament .

Inhibition des isoformes du cytochrome P450

Le composé a été évalué pour son effet sur les isoformes du cytochrome P450, qui sont importantes pour le métabolisme des médicaments. Le composé 30 a montré une inhibition relativement faible des isoformes CYP3A4, CYP2D6 et CYP2C9, par rapport aux composés de référence . Cela indique une faible probabilité d'interactions médicamenteuses.

Canaux sodiques et calciques voltage-dépendants

Des recherches plus approfondies sur les composés anticonvulsivants ont évalué leur influence sur les canaux sodiques et calciques voltage-dépendants. Ceci est essentiel pour comprendre comment ces composés peuvent moduler l'excitabilité neuronale et servir potentiellement de traitements pour l'épilepsie .

Affinité pour le récepteur TRPV1

L'affinité pour le récepteur TRPV1, qui est impliqué dans la sensation de douleur, a été étudiée pour certains des composés les plus actifs. Cette recherche fait partie de l'effort pour comprendre l'effet analgésique de ces composés et leur potentiel en tant qu'analgésiques .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Analyse Biochimique

Biochemical Properties

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as esterases and proteases, which catalyze the hydrolysis of ester and peptide bonds, respectively . The nature of these interactions involves the formation of a covalent bond between the compound and the active site of the enzyme, leading to the inhibition or modification of the enzyme’s activity. Additionally, 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

The effects of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding interactions typically involve the formation of covalent or non-covalent bonds with the target biomolecule, leading to conformational changes that affect its activity. Enzyme inhibition or activation occurs through the modification of the enzyme’s active site, either blocking substrate access or enhancing catalytic efficiency. Additionally, 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate has been observed to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate vary with different dosages in animal models . At low doses, this compound may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and tissue damage . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are observed. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity .

Metabolic Pathways

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by esterases and other hydrolytic enzymes, leading to the formation of metabolites that may have distinct biological activities. The interaction with metabolic enzymes can affect the overall metabolic balance within cells, influencing processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate within cells and tissues involve specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles . The localization and accumulation of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate can influence its biological activity and function .

Subcellular Localization

The subcellular localization of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is critical for its activity and function . This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The subcellular localization of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is essential for its role in cellular processes and biochemical reactions .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOVNCLITMBYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1403691.png)

![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)

![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)

![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)